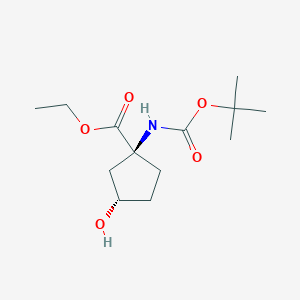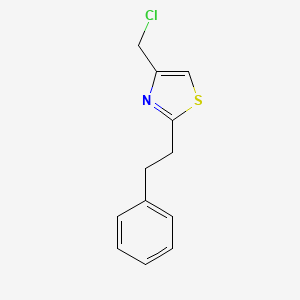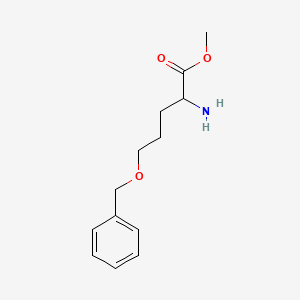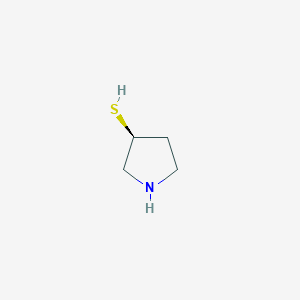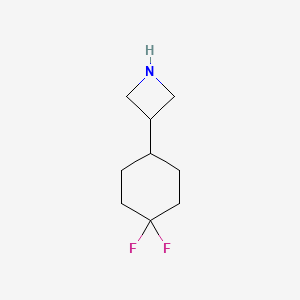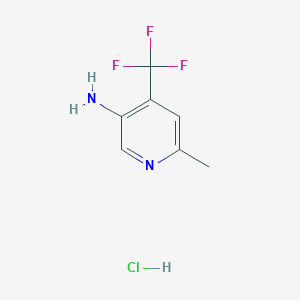
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 4-position. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride often involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
化学反応の分析
Types of Reactions
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
科学的研究の応用
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyridin-3-amine: Similar structure but lacks the trifluoromethyl group at the 4-position.
Trifluoromethylpyridines: A broader class of compounds with varying positions of the trifluoromethyl group
Uniqueness
6-Methyl-4-(trifluoromethyl)pyridin-3-amine hydrochloride is unique due to the presence of both the trifluoromethyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications .
特性
分子式 |
C7H8ClF3N2 |
|---|---|
分子量 |
212.60 g/mol |
IUPAC名 |
6-methyl-4-(trifluoromethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H7F3N2.ClH/c1-4-2-5(7(8,9)10)6(11)3-12-4;/h2-3H,11H2,1H3;1H |
InChIキー |
VZLIEJLAZOCQFV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=N1)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




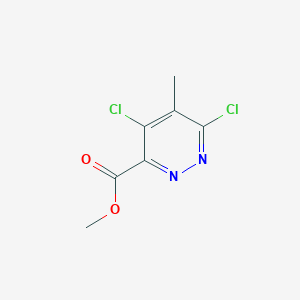
![3-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15278750.png)
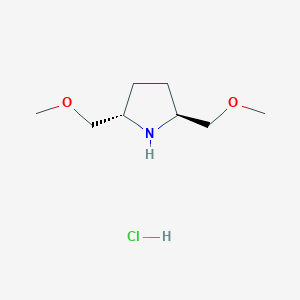
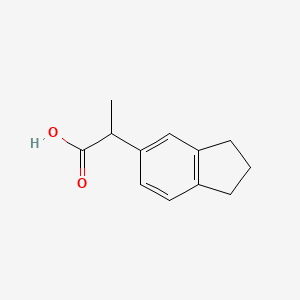
![7,7-Dimethyl-2H,3H,5H,6H,7H-furo[2,3-f]indole](/img/structure/B15278764.png)
